4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a dioxohexahydroimidazo ring, and a trifluoromethyl benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
- Formation of the hexahydroimidazo ring through cyclization reactions.
- Introduction of the hydroxy group via selective hydroxylation.
- Incorporation of the trifluoromethyl group using trifluoromethylation reagents.
- Coupling reactions to attach the benzonitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce a primary amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by interacting with specific receptors. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(methyl)benzonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(chloro)benzonitrile: Similar structure but with a chloro group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C15H12F3N3O3 |
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Molecular Weight |
339.27 g/mol |
IUPAC Name |
4-[(7S,8aR)-7-hydroxy-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H12F3N3O3/c16-15(17,18)11-5-9(2-1-8(11)7-19)21-13(23)12-6-10(22)3-4-20(12)14(21)24/h1-2,5,10,12,22H,3-4,6H2/t10-,12+/m0/s1 |
InChI Key |
PKCMKDYUNDYSKP-CMPLNLGQSA-N |
Isomeric SMILES |
C1CN2[C@H](C[C@H]1O)C(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F |
Canonical SMILES |
C1CN2C(CC1O)C(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F |
Origin of Product |
United States |
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